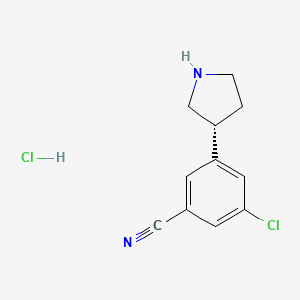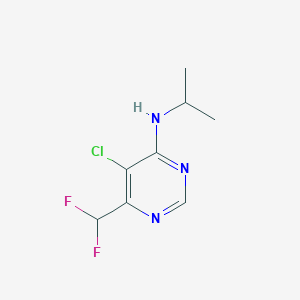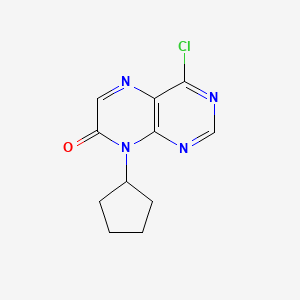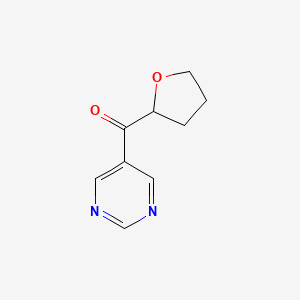![molecular formula C5H7ClN4 B11780095 3-Chloro-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B11780095.png)
3-Chloro-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine typically involves the formation of the triazole and pyrazine rings through sequential reactions. One common method is the intramolecular azide-alkyne cycloaddition, where azides react with acetylenedicarboxylic acid esters to form triazoles, which then undergo lactam cyclization to yield the triazolopyrazine structure . This reaction can be catalyzed by various metal catalysts, including copper (Cu) and ruthenium (Ru), under specific conditions such as heating in toluene (PhMe) under reflux .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and efficient synthetic routes. The use of commercially available and inexpensive reagents is crucial for large-scale production. Methods such as Cu-catalyzed intramolecular cyclization and Ru-catalyzed 1,3-dipolar cycloaddition are commonly employed due to their efficiency and high yields .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce the fully reduced triazolopyrazine derivatives .
Scientific Research Applications
3-Chloro-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Chloro-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets σ-receptors, BACE-1, and cytochrome Cyp8b1, which are involved in various biological processes.
Pathways Involved: By inhibiting these enzymes and receptors, the compound can modulate signaling pathways that are crucial for viral replication, tumor growth, and other biological activities.
Comparison with Similar Compounds
Similar Compounds
4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine: Lacks the chlorine atom but shares the core structure.
3-Trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine: Contains a trifluoromethyl group instead of chlorine.
3-Aryl-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine: Substituted with aryl groups.
Uniqueness
3-Chloro-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with specific properties .
Properties
Molecular Formula |
C5H7ClN4 |
|---|---|
Molecular Weight |
158.59 g/mol |
IUPAC Name |
3-chloro-4,5,6,7-tetrahydrotriazolo[1,5-a]pyrazine |
InChI |
InChI=1S/C5H7ClN4/c6-5-4-3-7-1-2-10(4)9-8-5/h7H,1-3H2 |
InChI Key |
MTUINNRYRDYKBM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=C(N=N2)Cl)CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Chlorobenzo[d]oxazol-6-amine](/img/structure/B11780033.png)

![(4-(Difluoromethoxy)benzo[d]oxazol-2-yl)methanol](/img/structure/B11780040.png)


![2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B11780052.png)
![3-Iodoimidazo[1,2-b]pyridazin-6-amine](/img/structure/B11780053.png)

![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B11780066.png)

![5-(Methylsulfonyl)-4-(m-tolyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11780087.png)
